Sildenafil-d3-1
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Overview
Description
Sildenafil-d3-1, also known as deuterated sildenafil, is a deuterium-labeled analog of sildenafil. It is primarily used as an internal standard for the quantification of sildenafil in various analytical applications. The compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow in the corpus cavernosum and pulmonary vasculature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sildenafil-d3-1 involves the incorporation of deuterium atoms into the sildenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of sildenafil, followed by the selective deuteration of specific positions on the molecule. Common reagents used in these reactions include deuterated solvents and deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Sildenafil-d3-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield deuterated analogs of sildenafil with different functional groups .
Scientific Research Applications
Sildenafil-d3-1 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify sildenafil and its metabolites.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of sildenafil.
Medicine: Used in clinical research to understand the effects of sildenafil on various physiological processes.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing sildenafil
Mechanism of Action
Sildenafil-d3-1 exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Udenafil: A PDE5 inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.
Uniqueness
Sildenafil-d3-1 is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it an ideal internal standard for the quantification of sildenafil .
Properties
Molecular Formula |
C22H30N6O4S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-methyl-3-propyl-5-[2,4,5-trideuterio-6-ethoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i8D,9D,14D |
InChI Key |
BNRNXUUZRGQAQC-YWZPVOOSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC)C2=NC3=C(C(=O)N2)N(N=C3CCC)C)[2H])S(=O)(=O)N4CCN(CC4)C)[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origin of Product |
United States |
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